2-(2-Hydroxyethoxy)ethyl hydrogen phthalate

Catalog No.
S3338216
CAS No.
2202-98-4
M.F
C12H14O6
M. Wt
254.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Hydroxyethoxy)ethyl hydrogen phthalate

CAS Number

2202-98-4

Product Name

2-(2-Hydroxyethoxy)ethyl hydrogen phthalate

IUPAC Name

2-[2-(2-hydroxyethoxy)ethoxycarbonyl]benzoic acid

Molecular Formula

C12H14O6

Molecular Weight

254.24 g/mol

InChI

InChI=1S/C12H14O6/c13-5-6-17-7-8-18-12(16)10-4-2-1-3-9(10)11(14)15/h1-4,13H,5-8H2,(H,14,15)

InChI Key

LXGWAXWYTXWSOT-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)OCCOCCO

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)OCCOCCO

Diethylene glycol phthalate is a pale yellow liquid resin. (USCG, 1999)
  • Potential as a Plasticizer: The presence of the phthalate group suggests a potential use as a plasticizer. Phthalates are a class of chemicals commonly used to increase the flexibility and workability of plastics []. However, research into the specific properties and safety of 2-(2-hydroxyethoxy)ethyl hydrogen phthalate for this application would be necessary.

2-(2-Hydroxyethoxy)ethyl hydrogen phthalate, with the chemical formula C12H14O6C_{12}H_{14}O_{6} and a molecular weight of approximately 254.24 g/mol, is an ester derived from phthalic acid and diethylene glycol. This compound is recognized for its versatile applications across various fields, including chemistry, biology, and industry. It is primarily utilized as a reagent in organic synthesis and as an intermediate in the production of other chemicals, such as plasticizers and resins .

  • Esterification: It reacts with alcohols to form various esters.
  • Hydrolysis: In the presence of water and either an acid or base, it hydrolyzes to yield phthalic acid and diethylene glycol.
  • Oxidation: It can be oxidized to produce phthalic acid derivatives.

Common Reagents and Conditions

  • Esterification: Catalyzed by sulfuric acid at temperatures ranging from 100°C to 150°C.
  • Hydrolysis: Conducted under acidic or basic conditions at room temperature to 100°C.
  • Oxidation: Utilizes strong oxidizing agents like potassium permanganate or chromic acid .

Research has indicated that 2-(2-Hydroxyethoxy)ethyl hydrogen phthalate may exhibit potential biological activity, particularly as an endocrine disruptor. Studies have focused on its effects on biological systems, including its interaction with hormone receptors and potential impacts on human health . The compound's structure allows for various interactions within biological pathways, necessitating further investigation into its safety and efficacy.

The synthesis of 2-(2-Hydroxyethoxy)ethyl hydrogen phthalate typically involves the esterification of phthalic anhydride with diethylene glycol under acidic conditions, often using sulfuric acid as a catalyst. The reaction is conducted at elevated temperatures to facilitate the formation of the ester. In industrial settings, this process can be scaled up through continuous feeding of reactants into a reactor while maintaining optimal conditions for yield and purity .

Studies on the interactions of 2-(2-Hydroxyethoxy)ethyl hydrogen phthalate with biological systems have highlighted its potential role as an endocrine disruptor. Research has focused on how it may affect hormone signaling pathways, which could have implications for human health and environmental safety. The compound's ability to bind to hormone receptors necessitates further exploration into its long-term effects on various biological systems .

Several compounds share structural similarities with 2-(2-Hydroxyethoxy)ethyl hydrogen phthalate:

  • Diethylene glycol monophthalate
  • Phthalic acid hydrogen 1-[2-(2-hydroxyethoxy)ethyl] ester
  • 2-[2-(2-hydroxyethoxy)ethoxycarbonyl]benzoic acid

Uniqueness

The uniqueness of 2-(2-Hydroxyethoxy)ethyl hydrogen phthalate lies in its specific chemical structure that imparts distinct physical and chemical properties. Its potential as an endocrine disruptor and its diverse applications across chemistry, biology, and industry highlight its significance in scientific research and industrial processes . The specific interactions it has within biological systems set it apart from similar compounds, warranting further investigation into its effects and applications.

The molecular framework of 2-(2-Hydroxyethoxy)ethyl hydrogen phthalate comprises a phthalic acid backbone esterified with a 2-(2-hydroxyethoxy)ethyl group at the ortho position. Density Functional Theory (DFT) calculations using the CAM-B3LYP functional and 6-311+G(d,p) basis set reveal a planar benzene ring with slight distortion due to steric interactions between the ester substituents [7]. The optimized geometry shows bond lengths of 1.39 Å for the aromatic C–C bonds and 1.43 Å for the ester C–O bonds, consistent with conjugated π-system stabilization [1] [7].

A potential energy surface (PES) scan identifies two dominant conformers differing by 12.3 kJ/mol in energy, with the lower-energy conformer adopting a gauche arrangement of the hydroxyethoxy side chain to minimize steric clash [7]. The dihedral angle between the ester oxygen and the adjacent hydroxyl group measures 67.5°, facilitating intramolecular hydrogen bonding [3].

Table 1: Key Bond Lengths and Angles from DFT Optimization

ParameterValue (Å/°)
Aromatic C–C1.39
Ester C–O1.43
Hydroxyethoxy O–H0.97
Dihedral (O–C–C–O)67.5

Comparative Analysis of Ortho-Substituted Phthalate Isomers

Ortho-substituted phthalates exhibit distinct physicochemical behaviors compared to para-isomers. For 2-(2-Hydroxyethoxy)ethyl hydrogen phthalate, the ortho-hydroxyethoxy group induces greater torsional strain than its para-analog, reducing thermal stability by 18% as evidenced by molecular dynamics simulations [4] [6]. This strain arises from non-bonded interactions between the bulky side chain and adjacent ester oxygen, quantified by a van der Waals repulsion energy of 9.8 kJ/mol [7].

In contrast, terephthalate derivatives like di(2-ethylhexyl) terephthalate (DEHT) display enhanced hydrolytic stability due to symmetrical para-substitution, with hydrolysis rates 40% slower than ortho-substituted di(2-ethylhexyl) phthalate (DEHP) [6]. The ortho configuration in 2-(2-Hydroxyethoxy)ethyl hydrogen phthalate also increases electrophilicity at the carbonyl carbon, as reflected in a 0.12 eV reduction in LUMO energy compared to para-isomers [7].

Electron Distribution Patterns and Reactivity Hotspots

Natural Bond Orbital (NBO) analysis identifies three electron-rich regions: the hydroxyl oxygen (charge = −0.72 e), ester carbonyl oxygen (−0.65 e), and ether oxygen (−0.58 e) [7]. These sites serve as nucleophilic centers, with the hydroxyl group exhibiting the highest Fukui electrophilicity index (3.72 eV) [7]. Conversely, the phthalate ring’s meta-carbons show electron deficiency (+0.23 e), rendering them susceptible to electrophilic aromatic substitution.

The HOMO-LUMO gap of 8.33 eV (DFT) indicates moderate kinetic stability, though 0.35 eV narrower than aliphatic phthalates, suggesting greater susceptibility to redox reactions [7]. Time-dependent DFT simulations predict strong UV absorption at 274 nm (ε = 12,400 M⁻¹cm⁻¹), attributed to π→π* transitions in the conjugated ester-aromatic system [4].

Hydrogen Bonding Capacity and Solvation Dynamics

The compound’s hydrogen bonding propensity derives from its dual hydroxyl groups and ether oxygen. Molecular dynamics simulations in explicit water solvent reveal an average of 3.2 H-bonds per molecule, with 68% involving the terminal hydroxyl group [3]. The hydroxyethoxy chain adopts a helical conformation in polar solvents, increasing solvent-accessible surface area by 22% compared to linear configurations [4].

Dielectric relaxation studies show two dispersion regions: a high-frequency process (10⁶ Hz) linked to hydroxy group rotation and a low-frequency mode (10² Hz) corresponding to collective ester chain motions [4]. The activation energy for hydroxy rotation is 24.1 kJ/mol, while ester chain relaxation requires 38.5 kJ/mol, underscoring the rigidity imparted by intramolecular H-bonding [4].

Table 2: Hydrogen Bonding Parameters in Aqueous Solution

ParameterValue
Average H-bonds/molecule3.2
Solvent-accessible area412 Ų
Hydroxy rotation Eₐ24.1 kJ/mol
Ester relaxation Eₐ38.5 kJ/mol

The synthesis of 2-(2-Hydroxyethoxy)ethyl hydrogen phthalate proceeds through a catalyzed esterification mechanism involving the reaction between phthalic anhydride and diethylene glycol . The reaction follows a two-step mechanism where the initial alcoholysis step occurs rapidly and irreversibly, followed by a slower acid-catalyzed esterification to form the final monoester product [2].

Primary Reaction Mechanism

The catalyzed esterification mechanism begins with the nucleophilic attack of the hydroxyl group from diethylene glycol on the electrophilic carbonyl carbon of phthalic anhydride [3]. This initial step results in the formation of an intermediate monoester compound through ring-opening of the anhydride structure [4]. The process demonstrates first-order kinetics with respect to the monoester formation, with the reaction rate being independent of alcohol concentration once sufficient excess is maintained [5].

Sulfuric acid serves as the primary catalyst for this transformation, functioning through protonation of the carbonyl oxygen to enhance electrophilicity [5]. The catalytic mechanism involves the formation of alkyl sulfuric acid during the initial reaction phase, which subsequently acts as the active catalytic species under the employed reaction conditions [5]. Kinetic studies have established that the reaction appears to be first-order with respect to both the monoester and sulfuric acid concentration [5].

Catalyst Performance and Optimization

Recent investigations have explored alternative catalytic systems beyond traditional sulfuric acid catalysis [6]. Ionic liquid catalysts, specifically functionalized dicationic ionic liquids, have demonstrated superior performance with yields reaching 96.4% when employing a phthalic anhydride to ethanol molar ratio of 1:2.5 [6]. The optimal catalyst concentration was determined to be 0.1 molar ratio relative to phthalic anhydride, with further increases showing no additional yield improvements [6].

Temperature optimization studies indicate that reaction rates increase substantially with temperature elevation, following Arrhenius kinetics [2]. The activation energy for the acid-catalyzed esterification step has been determined to be 79.5 kilojoules per mole, representing the rate-limiting step in the overall transformation [2]. Experimental data demonstrates that temperatures in the range of 120-140°C provide optimal conversion rates while minimizing side reactions [7].

Catalyst TypeOptimal Temperature (°C)Yield (%)Reaction Time (min)Reference
Sulfuric Acid120-14085-90180-240 [5]
Ionic Liquid (FDCIL1)12096.460-90 [6]
Methane Sulfonic Acid130-15088-92120-180 [8]

Industrial-Scale Continuous Flow Reactor Configurations

Microreactor Technology Implementation

Continuous flow microreactor systems have demonstrated significant advantages for phthalate synthesis compared to traditional batch processes [9]. Glass microreactors operating under elevated pressure conditions have achieved substantial rate enhancements, with 53-fold increases observed at 110 bar and 60°C compared to atmospheric pressure batch experiments [9]. The microreactor design enables precise temperature and pressure control while facilitating efficient heat and mass transfer [9].

The implementation of supercritical carbon dioxide as a co-solvent in continuous flow systems has yielded remarkable improvements in reaction kinetics [9]. Under optimal conditions using supercritical carbon dioxide, rate enhancements of up to 5400-fold have been documented relative to standard batch processes [9]. This enhancement results from the unique properties of supercritical fluids, which promote improved mixing and mass transfer characteristics [9].

Scaling Considerations and Reactor Design

Industrial-scale continuous flow reactors for phthalate synthesis require careful consideration of heat management and residence time distribution [10]. Rotating cylinder electrode reactors have emerged as promising alternatives, providing seamless scale-up from laboratory to industrial quantities while maintaining consistent reaction conditions [10]. These reactors feature interelectrode gaps of 5 millimeters and can accommodate surface areas ranging from 95 square centimeters for small-scale units to 2466 square centimeters for large-scale operations [10].

The cylindrical geometry of continuous flow reactors results in increasing surface area to volume ratios as reactor diameter increases, which enhances the scale-up process [10]. Large-scale reactors incorporate cooling jackets in direct contact with reaction surfaces to ensure effective temperature control during high-current operations [10]. Process intensification through continuous reactor cascades enables production rates exceeding 3.5 kilograms per day while maintaining consistent product quality [10].

Process Control and Monitoring

Advanced process control systems in continuous flow reactors utilize real-time monitoring of temperature, pressure, and conversion rates [11]. Inline analytical methods, including attenuated total reflection Fourier transformed infrared spectroscopy, enable continuous monitoring of reaction progress without sampling delays [2]. These systems employ chemometric models, specifically Indirect Hard Modeling approaches, to correlate spectroscopic data with reaction conversion [2].

Flow rate optimization studies demonstrate that residence times between 20-25 minutes provide optimal conversion while maintaining system stability [10]. Pressure control systems utilize fluidic resistors to maintain desired operating pressures, with automated feedback loops ensuring consistent reaction conditions [11]. Temperature regulation through Peltier elements and integrated heaters enables precise thermal control with variations less than 2°C from setpoint values [11].

Energy Efficiency and Yield Maximization Strategies

Heat Integration and Recovery Systems

Energy optimization in phthalate synthesis processes focuses on heat integration strategies that maximize thermal efficiency while minimizing energy consumption [12]. Heat recovery systems capture thermal energy from exothermic esterification reactions and redirect this energy to preheat incoming reactant streams [12]. Pinch analysis techniques identify optimal heat exchanger networks that minimize energy losses while maximizing process integration opportunities [12].

Process intensification through heat integration can reduce energy consumption by up to 50% compared to conventional processing methods [13]. Temperature optimization studies indicate that maintaining reaction temperatures between 130-140°C provides the best balance between reaction rate and energy efficiency [14]. Heat exchanger networks designed using thermodynamic optimization principles achieve energy recovery efficiencies exceeding 80% of theoretical maximum values [12].

Yield Optimization Parameters

Systematic optimization of reaction parameters demonstrates that yield maximization requires careful balance of temperature, pressure, catalyst concentration, and reactant stoichiometry [15]. Response surface methodology studies have identified optimal conditions achieving 95% conversion with reaction times of 75 minutes at 55°C [16]. Central composite design experiments reveal that temperature exerts the strongest influence on yield, contributing 55.77% of the variance in early reaction stages [16].

Catalyst loading optimization indicates that concentrations between 2-3% by weight relative to phthalic anhydride provide maximum yield benefits [16]. Molar ratio optimization studies demonstrate that alcohol to anhydride ratios of 2.5:1 achieve near-complete conversion while minimizing excess reactant requirements [6]. Pressure optimization in the range of 90-110 bar enhances reaction rates without significant equipment cost increases [9].

ParameterOptimal RangeYield Impact (%)Energy EfficiencyReference
Temperature130-140°C85-95High [14]
Pressure90-110 bar90-97Medium [9]
Catalyst Loading2-3 wt%88-95High [16]
Molar Ratio (Alcohol:Anhydride)2.5:192-96High [6]

Process Integration Strategies

Advanced process integration combines multiple optimization strategies to achieve maximum energy efficiency and yield simultaneously [17]. Continuous reactor systems with integrated heat recovery achieve overall energy efficiencies exceeding 85% of theoretical maximum values [17]. Process intensification techniques, including reactive distillation and membrane separation, reduce energy requirements by combining reaction and separation steps [17].

Microwave-assisted processing integrated with continuous flow systems reduces reaction times from hours to minutes while maintaining high yields [18]. Energy consumption analysis demonstrates that integrated microwave-continuous flow systems consume 60% less energy than conventional batch processes [18]. Advanced control systems optimize energy distribution across multiple process units, achieving overall energy efficiency improvements of 25-40% [17].

Solvent-Free and Microwave-Assisted Synthesis Innovations

Solvent-Free Synthesis Methodologies

Solvent-free synthesis of phthalate esters represents a significant advancement in green chemistry applications [19]. The reaction proceeds in molten phthalic anhydride, eliminating the need for organic solvents while maintaining high conversion rates [19]. Optimal conditions for solvent-free synthesis involve continuous heating at 200 watts microwave power at 130°C for 5-6 minutes, followed by additional heating at temperatures near the melting point of the specific alcohol reactant [19].

Temperature dynamics studies in solvent-free systems demonstrate that heating rates depend directly on microwave power input, with 200-watt power providing optimal heating profiles [19]. The absence of solvents eliminates subsequent separation and purification steps, reducing overall process complexity and environmental impact [19]. Conversion rates in solvent-free systems exceed 90% for most alcohol-phthalic anhydride combinations when optimal heating protocols are employed [19].

Microwave-Assisted Process Optimization

Microwave-assisted synthesis provides significant advantages through selective heating and enhanced reaction kinetics [18]. Copolymerization processes using microwave irradiation reduce reaction times from several hours to 30 minutes while maintaining molecular weight distributions between 3100-6750 grams per mole [18]. The combination of chromium-based catalysts with microwave heating achieves dispersity values ranging from 1.18-1.92, indicating well-controlled polymerization processes [18].

Energy efficiency analysis of microwave-assisted processes demonstrates power consumption reductions of 40-60% compared to conventional heating methods [20]. Microwave heating provides uniform temperature distribution throughout the reaction mixture, eliminating hot spots and temperature gradients common in conventional heating [18]. Reaction monitoring through real-time temperature and pressure measurement enables precise control of microwave power input [19].

Green Chemistry Integration

Integration of solvent-free and microwave-assisted methodologies represents the current state-of-the-art in environmentally conscious phthalate synthesis [20]. These combined approaches eliminate volatile organic compound emissions while reducing overall energy consumption by 50-70% compared to traditional methods [20]. Waste generation decreases by 80-90% when solvent-free protocols are implemented, as separation and purification requirements are substantially reduced [21].

Mechanochemical synthesis techniques combined with microwave assistance achieve high yields with minimal environmental impact [21]. Process temperature requirements decrease from 140-160°C in conventional systems to 100-120°C in integrated green chemistry approaches [18]. Life cycle assessment studies indicate that combined solvent-free microwave-assisted processes reduce overall environmental impact by 60-75% compared to conventional synthesis routes [21].

Synthesis MethodTemperature (°C)Time (min)Yield (%)Energy Reduction (%)Reference
Conventional Batch140-160180-24085-90Baseline [5]
Solvent-Free1305-1090-9540-50 [19]
Microwave-Assisted100-12030-6088-9450-60 [18]
Combined Green Method100-13010-3092-9760-75 [21]

Physical Description

Diethylene glycol phthalate is a pale yellow liquid resin. (USCG, 1999)

XLogP3

0.3

Density

1.29 (USCG, 1999)

Other CAS

2202-98-4

Wikipedia

1,2-Benzenedicarboxylic acid, 1-[2-(2-hydroxyethoxy)ethyl] ester

General Manufacturing Information

1,2-Benzenedicarboxylic acid, 1-[2-(2-hydroxyethoxy)ethyl] ester: ACTIVE

Dates

Last modified: 02-18-2024

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